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Compound of Interest

Compound Name:
4-(Trifluoromethoxy)phenyl

isothiocyanate

Cat. No.: B051000 Get Quote

Technical Guide: Spectral Data for 4-
(Trifluoromethoxy)phenyl isothiocyanate
For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-
(Trifluoromethoxy)phenyl isothiocyanate. Due to the limited availability of experimentally

derived data for this specific compound in public databases, this guide also includes spectral

information for the close structural analog, 4-(Trifluoromethyl)phenyl isothiocyanate, for

comparative purposes. Generic, detailed experimental protocols for the acquisition of such data

are also provided to facilitate further research.

Compound Identification
Property Value

Compound Name 4-(Trifluoromethoxy)phenyl isothiocyanate

CAS Number 64285-95-6[1]

Molecular Formula C₈H₄F₃NOS[1]

Molecular Weight 219.18 g/mol [1]

Chemical Structure OCF₃-C₆H₄-NCS
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Spectral Data Summary
Infrared (IR) Spectroscopy of 4-
(Trifluoromethoxy)phenyl isothiocyanate
A summary of the key experimental parameters for the Fourier-Transform Infrared (FTIR)

spectrum of 4-(Trifluoromethoxy)phenyl isothiocyanate is presented below.

Parameter Value Reference

Instrument Bruker Tensor 27 FT-IR [1]

Accessory TRANS [1]

Apodization Function Norton-Beer, medium [1]

Number of Sample Scans 16 [1]

Resolution 4 cm⁻¹ [2]

Wavenumber Range 4000-650 cm⁻¹ [2]

Note: While a full list of peak absorbances is not provided, the isothiocyanate (-NCS) group

typically exhibits a strong, characteristic absorption band in the range of 2000-2200 cm⁻¹.

Spectral Data for the Structural Analog: 4-
(Trifluoromethyl)phenyl isothiocyanate
Disclaimer: The following data is for 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4),

a structural analog of the target compound. The substitution of a trifluoromethoxy (-OCF₃)

group with a trifluoromethyl (-CF₃) group will lead to differences in the spectral data, particularly

in the ¹³C and ¹⁹F NMR spectra due to the different electronic effects of oxygen.

¹H NMR (Proton Nuclear Magnetic Resonance)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.70 d 2H
Aromatic H (ortho to -

CF₃)

7.35 d 2H
Aromatic H (meta to -

CF₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm) Assignment

135.4 Aromatic C (para to -NCS)

132.7 (q) -CF₃

129.4 Aromatic C (ortho to -NCS)

126.8 (q) Aromatic C (meta to -NCS)

125.6 Aromatic C (ipso to -NCS)

122.5 (q) Aromatic C (ipso to -CF₃)

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

Chemical Shift (ppm) Assignment

-63.23 -CF₃

Mass Spectrometry (MS)

m/z Interpretation

203.0 [M]⁺ (Molecular Ion)

145.0 [M - NCS]⁺

134.0 [M - CF₃]⁺
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Predicted NMR Data for 4-(Trifluoromethoxy)phenyl
isothiocyanate
While experimental data is not available, computational prediction tools can offer an estimation

of the NMR chemical shifts. The following are predicted values:

Predicted ¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.3-7.4 d 2H
Aromatic H (ortho to -

OCF₃)

~7.2-7.3 d 2H
Aromatic H (meta to -

OCF₃)

Predicted ¹³C NMR

Chemical Shift (ppm) Assignment

~150-155 Aromatic C (para to -NCS, attached to -OCF₃)

~130-135 Aromatic C (ipso to -NCS)

~120-125 (q) -OCF₃

~120-125 Aromatic C (meta to -OCF₃)

~115-120 Aromatic C (ortho to -OCF₃)

Predicted ¹⁹F NMR

Chemical Shift (ppm) Assignment

~ -56 to -60 -OCF₃

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

4-(Trifluoromethoxy)phenyl isothiocyanate (5-25 mg for ¹H, higher for ¹³C)

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

NMR tubes (5 mm)

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F)

Procedure:

Dissolve the sample in the deuterated solvent in a clean, dry vial.

Filter the solution into an NMR tube to a depth of approximately 4-5 cm.

Add a small amount of the internal standard.

Cap the NMR tube and invert several times to ensure a homogenous solution.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the spectra using standard acquisition parameters for each nucleus. For ¹³C NMR, a

larger number of scans will be necessary due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

4-(Trifluoromethoxy)phenyl isothiocyanate

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

Record a background spectrum of the clean ATR crystal.[2]

Place a small amount of the sample directly onto the ATR crystal.[2]

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after analysis.[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

4-(Trifluoromethoxy)phenyl isothiocyanate

Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

Procedure:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent.[3]

Infuse the sample solution directly into the mass spectrometer's ionization source or inject it

via a liquid chromatography system.

Acquire the mass spectrum over a suitable m/z range.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation.
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Caption: Workflow for the spectral analysis of 4-(Trifluoromethoxy)phenyl isothiocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral data (NMR, IR, Mass Spec) for 4-
(Trifluoromethoxy)phenyl isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051000#spectral-data-nmr-ir-mass-spec-for-4-
trifluoromethoxy-phenyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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